molecular formula C22H23N3O4 B5640669 N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B5640669
M. Wt: 393.4 g/mol
InChI Key: MTBUATSGLISQBZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-derived acetamide featuring a 3,5-dimethoxyphenyl group linked to the acetamide nitrogen and a 2,5-dimethylphenyl substituent on the pyridazinone core.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14-5-6-15(2)19(9-14)20-7-8-22(27)25(24-20)13-21(26)23-16-10-17(28-3)12-18(11-16)29-4/h5-12H,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBUATSGLISQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl and dimethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 3,5-dimethoxyphenyl, 2,5-dimethylphenyl Not explicitly provided (inferred: ~C21H23N3O4) ~405.4 (estimated) Balances lipophilicity (methyl) and solubility (methoxy)
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide 2,5-dimethoxyphenyl, 4-chlorophenyl C20H18ClN3O4 399.83 Chlorine enhances electronegativity
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1-yl)acetamide Azepan-1-ylsulfonyl, 4,5-dichloro C20H24Cl2N4O4S 487.39 High synthesis yield (79%); dichloro improves kinase binding
Compound 19 () 3,5-dimethoxyphenyl, trifluoromethyl C22H19F3N4O4S 516.47 Trifluoromethyl enhances metabolic stability
YTH-60 () Dichloro-dimethoxyphenyl, indazolyl C31H28Cl2N6O3 627.49 Multikinase inhibition; dichloro improves affinity

Physicochemical and Pharmacokinetic Implications

  • Electron-Withdrawing vs. In contrast, the 4-chlorophenyl group in introduces electronegativity, which may strengthen target binding via halogen bonding . Methoxy vs. Methyl: The 3,5-dimethoxyphenyl moiety in the target compound improves solubility through hydrogen bonding, whereas the 2,5-dimethylphenyl group prioritizes hydrophobic interactions.
  • Synthetic Efficiency: The high yield (79%) in for a dichloro-pyridazinone analog suggests that similar coupling strategies (e.g., acid chloride intermediates with aromatic amines) may be applicable to the target compound’s synthesis.

Research Findings and Implications

  • Structural Optimization : The target compound’s combination of methoxy and methyl groups offers a balance between solubility and permeability, but its metabolic stability may lag behind analogs with halogen or trifluoromethyl substituents .
  • Kinase Selectivity: While YTH-60 () inhibits multiple kinases due to its indazole core, the target compound’s pyridazinone scaffold may confer selectivity for specific kinase families (e.g., CK1 or PRMT5 adaptors) .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C23H25N3O3C_{23}H_{25}N_3O_3. Its structure includes a pyridazine ring, methoxy groups, and an acetamide moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation.
  • Receptor Modulation : It can modulate receptor activity on cell surfaces, influencing cellular signaling pathways.
  • Gene Expression : The compound may affect gene expression related to inflammation and cancer pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • In Vitro Studies : Various studies have demonstrated that derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
CompoundIC50 (µM)Cancer Cell Line
8c3.94 ± 0.16HeLa
8d19.60 ± 0.21MCF-7

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. In experimental models:

  • In Vivo Studies : It has been evaluated in rat models for anti-inflammatory effects, demonstrating reduced edema in carrageenan-induced inflammation models .
ModelDose (mg/kg)Edema Reduction (%)
CFE0.645
MFE0.650

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Methoxy Substitution : The presence of methoxy groups at the 3 and 5 positions enhances lipophilicity and receptor binding affinity.
  • Pyridazine Ring : Variations in the pyridazine substituents significantly impact enzyme inhibition potency.

Case Studies

  • Alzheimer's Disease Research : A study focused on the inhibition of BChE showed promising results with derivatives based on this compound structure. The most potent inhibitors displayed IC50 values below 50 µM against BChE, indicating their potential for treating Alzheimer's disease .
  • Anticancer Screening : In a recent study involving a series of substituted acetamides, several compounds derived from this structure exhibited strong antiproliferative effects against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for preparing N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Chlorination/functionalization : Starting with substituted aniline derivatives (e.g., 3,5-dimethoxyaniline) to introduce aryl groups .
  • Heterocycle formation : Pyridazinone ring construction via cyclocondensation of diketones or hydrazine derivatives under controlled pH and temperature .
  • Acetamide coupling : Reacting the pyridazinone intermediate with activated acetic acid derivatives (e.g., chloroacetyl chloride) in polar aprotic solvents like DMF .
  • Key conditions : Temperature (60–100°C), inert atmosphere (N₂/Ar), and catalysts (e.g., triethylamine) to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% threshold for biological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

  • Methodological Answer :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility .
  • Catalyst optimization : Evaluate bases (e.g., K₂CO₃ vs. Et₃N) for acetamide coupling efficiency .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
  • Byproduct analysis : Employ LC-MS to identify and suppress intermediates prone to oxidation or dimerization .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :

  • Multi-technique validation : Cross-verify NMR data with IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) groups .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (e.g., NH) from aromatic signals .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

Q. What strategies are effective for comparing biological activity with structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., halogen vs. methoxy groups) and test against target enzymes (e.g., phosphodiesterases) .
  • In vitro assays : Use cell-based models (e.g., cancer cell lines) to compare IC₅₀ values and selectivity indices .
  • Molecular docking : Simulate binding interactions with protein targets (e.g., kinases) to rationalize activity differences .

Q. What methods elucidate the compound’s mechanism of action in pharmacological studies?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure activity against purified enzymes (e.g., COX-2, PDE4) using fluorogenic substrates .
  • Receptor binding studies : Radioligand displacement assays to quantify affinity for GPCRs or nuclear receptors .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

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